Erythromycylamine

Descripción general

Descripción

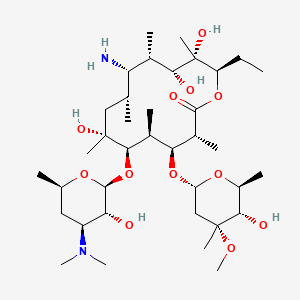

Erythromycylamine is a macrolide antibiotic . It has antibacterial activity against most Gram-positive cocci and M. catarrhalis .

Synthesis Analysis

Erythromycylamine is synthesized by the condensation of 9 (S)-erythromycylamine with 2-(2-methoxyethoxy)-acetaldehyde . The synthesis of erythromycins, including erythromycylamine, has been a significant synthetic target in the past, and modern synthetic organic chemistry has evolved to address these challenges with new, improved strategies and methods .

Molecular Structure Analysis

The molecular formula of Erythromycylamine is C37H70N2O12 . The Erythromycylamine molecule contains a total of 123 bond(s). There are 53 non-H bond(s), 1 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), 1 primary amine(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 5 hydroxyl group(s), 3 secondary alcohol(s), 2 tertiary alcohol(s), and 5 ether(s) .

Chemical Reactions Analysis

While specific chemical reactions involving Erythromycylamine are not detailed in the search results, it’s important to note that many synthetic transformations are centered on the alteration of oxidation states . These redox processes frequently pass through intermediates with short life-times, making their study challenging .

Physical And Chemical Properties Analysis

The physical and chemical properties of Erythromycylamine include a molecular weight of 734.96, and a molecular formula of C37H70N2O12 . More detailed properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, and Molar Volume are not available in the search results .

Aplicaciones Científicas De Investigación

Ecological Risk Assessment

Erythromycylamine has been studied for its ecological impact, particularly in aquatic environments. Research has indicated that it poses low to high levels of risk to aquatic organisms, making its monitoring and management crucial in environmental protection efforts .

Bioequivalence Studies

In the pharmaceutical industry, erythromycylamine is analyzed in human plasma to assess the bioequivalence of drugs like dirithromycin enteric-coated tablets. This involves advanced techniques like liquid chromatography-tandem mass spectrometry .

Antibiotic Synthesis

Erythromycylamine is a key precursor in the synthesis of macrolide antibiotics such as dirithromycin. Computational methods have been used to gain insight into the condensation mechanism involved in this process .

Fragmentation Pattern Analysis

The study of erythromycylamine also includes understanding its fragmentation pattern which is crucial for analytical methods in chemistry and pharmacology .

Carryover Effect Investigation

Research involving erythromycylamine often investigates the carryover effect, which is an important factor in ensuring the accuracy and reliability of analytical measurements in various studies .

Mecanismo De Acción

Target of Action

Erythromycylamine, a macrolide antibiotic, primarily targets the 50S ribosomal subunits of susceptible microorganisms . The ribosome is a crucial component in the protein synthesis machinery of bacteria, playing a pivotal role in the growth and survival of the organism.

Mode of Action

Erythromycylamine exerts its antimicrobial activity by binding to the 50S ribosomal subunits of susceptible microorganisms . This binding inhibits protein synthesis, thereby preventing the growth and multiplication of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by Erythromycylamine is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunits, Erythromycylamine disrupts the normal sequence of events in this pathway, leading to the inhibition of protein synthesis and ultimately, bacterial growth .

Pharmacokinetics

Erythromycylamine is a pro-drug of dirithromycin, which is converted non-enzymatically during intestinal absorption into Erythromycylamine . It has a significantly higher mean residence time (21 hours) than erythromycin (5.5 hours) . Erythromycylamine also accumulates significantly more in polymorphonuclear leukocytes (PMN) than erythromycin . The primary route of elimination of Erythromycylamine is faecal/hepatic .

Result of Action

The result of Erythromycylamine’s action is the inhibition of bacterial growth and multiplication . By disrupting protein synthesis, Erythromycylamine prevents the bacteria from producing essential proteins, which are necessary for their growth and survival .

Action Environment

The action of Erythromycylamine can be influenced by various environmental factors. For instance, in aquatic environments, Erythromycylamine has been identified as a priority antibiotic due to its persistence and potential ecological risk

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLJRCAJSCMIND-JCTYMORFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180750 | |

| Record name | Erythromycin, 9-amino-9-deoxo-, (9S)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

735.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9S)-9-Amino-9-deoxoerythromycin | |

CAS RN |

26116-56-3 | |

| Record name | Erythromycylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26116-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9(S)-Erythromycylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026116563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin, 9-amino-9-deoxo-, (9S)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9S)-9-amino-9-deoxyerythromycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9(S)-ERYTHROMYCYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX9KV1OMA4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

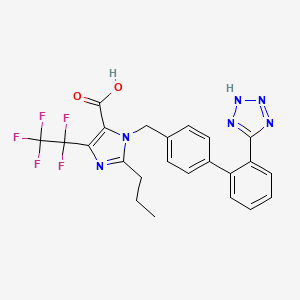

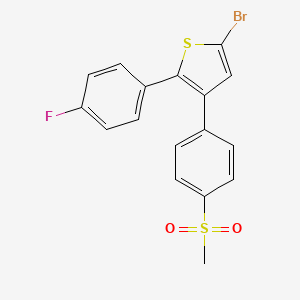

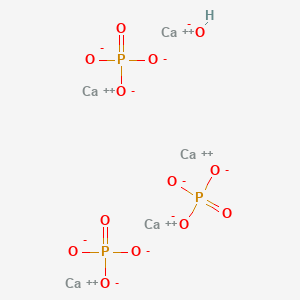

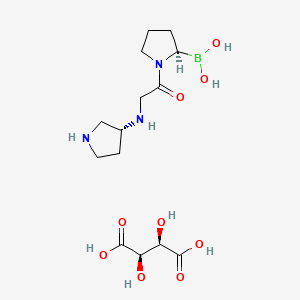

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of erythromycylamine?

A1: Erythromycylamine, like other macrolide antibiotics, exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. [, ]

Q2: How does erythromycylamine's interaction with ribosomes differ from that of other macrolides?

A2: While sharing a common binding site on the ribosome, subtle variations exist in the interactions of different macrolides. Erythromycylamine and RU69874, for instance, interact with domain II nucleotide U790 of the 23S rRNA, a feature not observed with all macrolides. This highlights the fine-tuning in binding interactions within the ribosomal tunnel. []

Q3: Can erythromycylamine influence neutrophil degranulation?

A4: Yes, erythromycylamine, along with dirithromycin, has been shown to induce the release of intragranular enzymes like lysozyme, lactoferrin, and beta-glucuronidase from human neutrophils. This suggests that these macrolides accumulate within neutrophil granules and subsequently trigger degranulation. [, ]

Q4: What is the molecular formula and weight of erythromycylamine?

A5: The molecular formula of erythromycylamine is C37H67NO12, and its molecular weight is 733.93 g/mol. [, , ]

Q5: How do structural modifications of erythromycylamine affect its antimicrobial activity?

A6: Studies on 9-N-alkyl derivatives of erythromycylamine reveal a relationship between structure and activity. For example, the 9-N-(1-propyl) derivative, LY281389, exhibited superior antimicrobial efficacy compared to erythromycylamine. These findings highlight the impact of even minor structural alterations on biological activity. [, , ]

Q6: Do structural changes influence erythromycylamine's interaction with cytochrome P450 enzymes?

A7: Research suggests that dirithromycin, a prodrug of erythromycylamine, exhibits lower affinity for cytochrome P450 3A (CYP3A) compared to other macrolides like erythromycin. This reduced interaction potential may translate to fewer drug interactions clinically. [, ]

Q7: What is the bioavailability of erythromycylamine?

A8: Erythromycylamine, as the active metabolite of dirithromycin, exhibits low oral bioavailability, estimated to be around 10%. This is attributed to rapid tissue distribution and hepatic metabolism. [, , ]

Q8: How is erythromycylamine distributed in the body?

A9: Erythromycylamine demonstrates a propensity for tissue accumulation, achieving significantly higher concentrations in tissues compared to plasma. This is particularly evident in organs like the lungs, tonsils, and prostate. [, , ]

Q9: What is the primary route of elimination for erythromycylamine?

A10: The primary route of elimination for erythromycylamine is hepatic/fecal. Approximately 80-90% of the administered dose is excreted in feces, indicating significant biliary excretion. []

Q10: How does erythromycylamine's in vitro activity compare to that of dirithromycin and erythromycin?

A11: In vitro studies demonstrate that dirithromycin, erythromycylamine, and erythromycin exhibit similar antimicrobial activity against a range of bacteria, including gram-positive cocci, Haemophilus influenzae, and Moraxella catarrhalis. []

Q11: Has the efficacy of erythromycylamine been evaluated in animal models of infection?

A12: Yes, studies in mice have shown that 9-N-alkyl derivatives of erythromycylamine, particularly LY281389, possess excellent in vivo efficacy against experimental infections. This highlights the therapeutic potential of these compounds. [, ]

Q12: What analytical techniques are commonly employed for the quantification of erythromycylamine in biological samples?

A13: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is frequently used for the sensitive and specific determination of erythromycylamine levels in plasma. This technique offers high selectivity and accuracy for pharmacokinetic studies. [, , ]

Q13: How stable is erythromycylamine under different conditions?

A14: Erythromycylamine, like other macrolides, can undergo degradation under acidic conditions. This instability necessitates careful consideration during formulation and storage. []

Q14: What strategies can be employed to improve the stability or bioavailability of erythromycylamine?

A15: Developing stable, buffered, and concentrated solutions of erythromycylamine can enhance its local tolerability. Additionally, utilizing enteric-coated formulations can protect the drug from degradation in the stomach, potentially improving its bioavailability. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-methoxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide](/img/structure/B1670993.png)

![1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1671009.png)